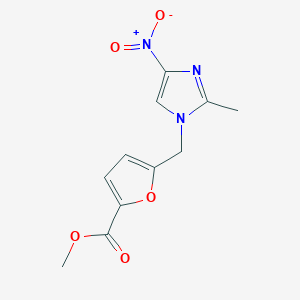

![molecular formula C12H16N2O5 B2679333 N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide CAS No. 908107-48-2](/img/structure/B2679333.png)

N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

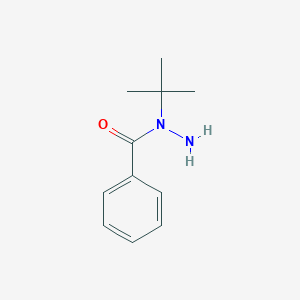

“N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide” is a complex organic compound. It contains an acetamide group (CH3CONH2), which is derived from acetic acid, and a nitrophenyl group (C6H4NO2), which is a type of aromatic compound that contains a nitro functional group (-NO2) attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of “N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide” would likely be characterized by the presence of an acetamide group attached to an ethyl chain, which is further connected to a dimethoxy-nitrophenyl group.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide” would depend on its molecular structure. For instance, the presence of polar groups like nitro (-NO2) and acetamide (-CONH2) could influence its solubility in different solvents .Applications De Recherche Scientifique

- N-(4,5-Dimethoxy-2-nitrophenethyl)acetamide can serve as a reagent for protecting amines during organic synthesis. It is particularly useful in nucleotide synthesis, where N-protection of bases is essential. Additionally, it acts as a photochemical protecting group, safeguarding specific functional groups during chemical reactions .

- Researchers have synthesized derivatives of this compound and screened them both in silico and in vitro. These derivatives exhibit potential in scavenging free radicals and inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. Such properties could be valuable in drug development and neurodegenerative disease research .

- A specific derivative, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene , was synthesized and tested for its anti-HIV activity against HIV-1 and HIV-2 strains. This compound showed promise in inhibiting viral replication in acutely infected cells. Further exploration of its mechanism could lead to novel antiviral therapies .

- N-(4,5-Dimethoxy-2-nitrophenethyl)acetamide serves as an intermediate in pharmaceutical synthesis. Its unique structure may contribute to the development of new drugs or therapeutic agents. Researchers continue to explore its potential in this context .

- Investigating the interactions of this compound with biological targets can reveal insights into cellular processes. Researchers can use it as a tool to identify specific protein receptors, enzymes, or signaling pathways .

- The nitro and methoxy functional groups in this compound make it interesting for materials science applications. Researchers might explore its use in designing functional materials, such as sensors, catalysts, or molecular switches .

Organic Synthesis and Protection Reagents

Free Radical Scavenging and Enzyme Inhibition

Anti-HIV Activity

Pharmaceutical Intermediates

Chemical Biology and Target Identification

Materials Science and Nanotechnology

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-8(15)13-5-4-9-6-11(18-2)12(19-3)7-10(9)14(16)17/h6-7H,4-5H2,1-3H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQNYIUIRUDLJIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC(=C(C=C1[N+](=O)[O-])OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(1,3-Benzodioxol-5-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2679253.png)

![3-[4-Amino-3-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2679256.png)

![4-Tert-butyl-3-[4-(2,3-dichlorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2679264.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2679265.png)

![(5Z)-5-[(4-chlorophenyl)methylidene]-3-[4-(4-methylpiperazin-1-yl)-4-oxobutyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2679268.png)

![N-(2,3-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2679269.png)

![N-[(3-chlorophenyl)methyl]-4-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2679271.png)